Ethyl 4-(4-bromophenyl)-6-(dibromomethyl)-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-(4-bromophenyl)-6-(dibromomethyl)-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of bromine atoms and a tetrahydropyrimidine ring, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-bromophenyl)-6-(dibromomethyl)-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The initial step involves the cyclization of appropriate precursors to form the tetrahydropyrimidine ring.
Esterification: The final step involves the esterification of the carboxyl group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-bromophenyl)-6-(dibromomethyl)-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.
Substitution: The bromine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents in place of bromine atoms.
Scientific Research Applications
Ethyl 4-(4-bromophenyl)-6-(dibromomethyl)-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is conducted to explore its potential as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-bromophenyl)-6-(dibromomethyl)-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The bromine atoms and the pyrimidine ring play crucial roles in its reactivity and binding to targets. The pathways involved may include inhibition of enzymes or interaction with receptors, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 4-(4-chlorophenyl)-6-(dibromomethyl)-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Ethyl 4-(4-bromophenyl)-6-(dibromomethyl)-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the presence of multiple bromine atoms and its specific structural configuration
Properties
Molecular Formula |
C15H15Br3N2O3 |
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Molecular Weight |
511.0 g/mol |
IUPAC Name |
ethyl 6-(4-bromophenyl)-4-(dibromomethyl)-3-methyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H15Br3N2O3/c1-3-23-14(21)10-11(8-4-6-9(16)7-5-8)19-15(22)20(2)12(10)13(17)18/h4-7,11,13H,3H2,1-2H3,(H,19,22) |
InChI Key |
JUUIRMJOTRRCMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)NC1C2=CC=C(C=C2)Br)C)C(Br)Br |
Origin of Product |
United States |
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